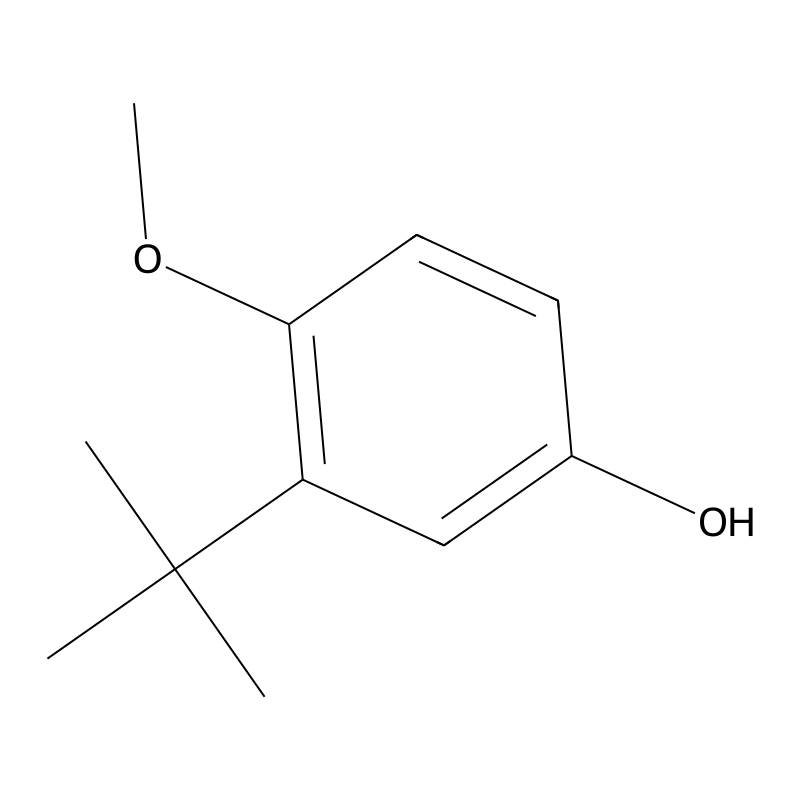

2-tert-Butyl-4-hydroxyanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antioxidant Properties

BHA is a well-known antioxidant. Researchers utilize this property to study its effects on various biological systems. Studies have investigated BHA's ability to scavenge free radicals and protect cells from oxidative stress [].

Food Science Research

BHA's primary function as a food additive has led to its use in food science research. Scientists employ BHA to understand its impact on food preservation and stability. Studies explore how BHA influences lipid oxidation and extends the shelf life of fats and oils [].

Potential Health Effects

BHA's safety as a food additive is a subject of ongoing research. Some studies investigate potential health concerns associated with BHA consumption. This includes research on BHA's genotoxicity and potential endocrine disrupting effects [, ].

Other Applications

Beyond food science and antioxidant research, BHA has other research applications. For instance, BHA's antimicrobial properties are being explored for potential use in pharmaceutical formulations [].

2-tert-Butyl-4-hydroxyanisole, commonly referred to as BHA, is a synthetic compound classified as an aromatic ether. Its chemical formula is C₁₁H₁₆O₂, and it is structurally derived from 4-methoxyphenol by substituting one of the hydrogens ortho to the methoxy group with a tert-butyl group. This modification enhances its antioxidant properties, making it valuable in various applications, particularly as a preservative in food and cosmetics. BHA is known for its ability to inhibit oxidative reactions, thereby preventing rancidity in fats and oils, which is crucial for maintaining food quality and safety .

BHA is generally considered safe for human consumption when used within the recommended limits set by regulatory bodies like the FDA []. However, some studies have suggested potential health concerns at high doses, including endocrine disruption and carcinogenicity []. More research is needed to fully understand the long-term effects of BHA consumption.

Safety Data:

Flammability

The primary chemical reaction involving 2-tert-Butyl-4-hydroxyanisole is its role as an antioxidant. It acts by scavenging free radicals and stabilizing them through the donation of hydrogen atoms. This process prevents the propagation of oxidative chain reactions that can lead to the degradation of lipids and other sensitive compounds. BHA can also undergo oxidation to form various metabolites, including t-butylhydroquinone, which retains antioxidant properties .

The synthesis of 2-tert-Butyl-4-hydroxyanisole typically involves the alkylation of 4-methoxyphenol with tert-butyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction leads to the formation of the desired compound along with some byproducts. The purity and yield can be optimized through various purification techniques such as recrystallization or chromatography .

2-tert-Butyl-4-hydroxyanisole is widely used across several industries due to its antioxidant properties:

- Food Industry: It is primarily used as a preservative in edible fats and oils to prevent rancidity.

- Cosmetics: BHA is incorporated into cosmetic formulations to extend shelf life.

- Pharmaceuticals: It serves as an excipient in various medications and supplements.

- Rubber and Plastics: The compound is utilized to enhance the stability of rubber products against oxidative degradation .

Interaction studies have shown that 2-tert-Butyl-4-hydroxyanisole can influence various biochemical pathways. It interacts with metabolic enzymes involved in drug metabolism, potentially altering the bioavailability and efficacy of certain pharmaceuticals. Additionally, its antioxidant activity may modulate inflammatory pathways and cellular signaling mechanisms associated with oxidative stress .

Several compounds share structural similarities or functional roles with 2-tert-Butyl-4-hydroxyanisole. Here are some notable examples:

| Compound Name | Structure Similarity | Main Application | Unique Features |

|---|---|---|---|

| Butylated Hydroxytoluene | Similar antioxidant | Food preservative | More potent antioxidant than BHA |

| Propyl Gallate | Phenolic structure | Food preservative | Often used in conjunction with BHA |

| Tert-butylhydroquinone | Metabolite of BHA | Food preservative | Known for strong antioxidant properties |

Uniqueness: 2-tert-Butyl-4-hydroxyanisole stands out due to its specific ortho-substitution on the aromatic ring, which enhances its ability to scavenge free radicals effectively compared to other antioxidants like butylated hydroxytoluene or propyl gallate .

Traditional Friedel-Crafts Reaction Approaches

The industrial synthesis of 2-tert-butyl-4-hydroxyanisole predominantly relies on traditional Friedel-Crafts alkylation methodologies, utilizing 4-methoxyphenol as the primary substrate. This approach involves the electrophilic aromatic substitution reaction between 4-methoxyphenol and various tert-butylating agents under acidic conditions [1] [2] [3].

The fundamental reaction mechanism proceeds through the formation of a carbocation intermediate from isobutylene or methyl tert-butyl ether in the presence of strong acid catalysts such as aluminum chloride, boron trifluoride, antimony pentafluoride, or zinc chloride [4]. The methoxy group on the phenol ring provides activating effects that direct the substitution to the ortho and meta positions relative to the phenol hydroxyl group, yielding both 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole isomers [5] [2].

Classical Homogeneous Acid Catalysis

Traditional industrial processes employ homogeneous Lewis acid catalysts, particularly aluminum chloride and sulfuric acid systems. These catalysts demonstrate high activity but present significant environmental challenges due to difficult catalyst recovery and extensive acidic wastewater generation [1]. The reaction typically proceeds at temperatures between 65-85°C under atmospheric pressure conditions [6].

A representative industrial process involves the reaction of 4-methoxyphenol with isobutylene in the presence of sulfuric acid at 65°C. The alkylated products contain approximately 86.6% of 3-tert-butyl-4-hydroxyanisole, 9.9% of 2-tert-butyl-4-hydroxyanisole, and 3.5% of di-tert-butyl-4-hydroxyanisole [7]. This isomer distribution reflects the steric and electronic factors governing the regioselectivity of the Friedel-Crafts alkylation.

Dimethyl Sulfate Methylation Route

An alternative approach utilizes the methylation of 2-tert-butylhydroquinone with dimethyl sulfate under alkaline conditions. This method provides enhanced selectivity for the 2-isomer and has been implemented in industrial settings [8] [9]. The process involves initial alkylation of hydroquinone with isobutylene to produce 2-tert-butylhydroquinone, followed by selective O-methylation using dimethyl sulfate in the presence of sodium hydroxide [10].

Solid-Liquid Phase Reaction Methodologies

Recent developments in industrial synthesis have focused on heterogeneous catalytic systems to address the environmental limitations of traditional homogeneous processes. Solid-liquid phase reaction methodologies employ zeolite molecular sieves and other solid acid catalysts to achieve efficient conversion while enabling catalyst recovery and reuse [1].

Zeolite Y Molecular Sieve Catalysis

The implementation of hydrogen Y molecular sieves represents a significant advancement in environmentally sustainable synthesis. These catalysts demonstrate excellent performance in the solid-liquid phase alkylation of 4-methoxyphenol with methyl tert-butyl ether [1]. The optimal catalyst specifications include a silicon-to-aluminum ratio of 2.6-7.6, with pre-treatment at 300-600°C for 4 hours to activate the acidic sites.

The reaction conditions for this methodology span temperatures of 80-180°C with reaction times of 15-180 minutes. At optimal conditions (160°C, 180 minutes), the process achieves 97.9% conversion of 4-methoxyphenol with 45.8% yield of tert-butylated hydroxyanisole. Higher temperatures significantly improve both conversion and yield, with 180°C producing 99.4% conversion and 74.5% yield [1].

Process Parameters and Optimization

The solid-liquid phase methodology employs cyclohexane as a reaction solvent with molar ratios of 4-methoxyphenol to methyl tert-butyl ether to solvent of 1:(1-6):(0-14.2). The catalyst-to-substrate weight ratio ranges from 1:(3-27), providing flexibility for process optimization based on desired conversion levels and reaction time constraints [1].

The reaction system operates under nitrogen protection gas at pressures of 0-0.5 MPa to prevent oxidative side reactions and maintain product quality. The catalyst can be recovered through simple filtration and reused multiple times after solvent washing or thermal regeneration at 500°C [1].

Catalyst Optimization in Synthesis

Modern industrial synthesis emphasizes catalyst optimization to enhance selectivity, conversion, and process economics. The development of advanced catalytic systems focuses on improving acid site distribution, thermal stability, and regeneration capabilities [11] [12].

Heterogeneous Catalyst Development

Research into heterogeneous catalysts has identified several promising systems for tert-butylation reactions. Mesoporous solid acid catalysts, including modified zeolites and metal oxide systems, demonstrate enhanced performance compared to traditional homogeneous catalysts [13] [4]. These materials provide controlled acid site strength and accessibility, leading to improved selectivity for the desired isomers.

Metal-modified catalysts, particularly those containing copper, iron, and other transition metals, show promise for enhanced catalytic activity. The incorporation of metal species into zeolite frameworks creates dual-function catalysts that can facilitate both the alkylation reaction and subsequent transformations [11] [14].

Catalyst Regeneration and Lifecycle Management

Industrial implementation requires robust catalyst regeneration protocols to maintain long-term process viability. Zeolite Y molecular sieves demonstrate excellent regeneration characteristics through thermal treatment in air at 500°C for 4 hours, restoring 85-90% of initial activity after multiple cycles [1]. Solvent washing with acetone or other organic solvents provides an alternative regeneration method for moderately deactivated catalysts.

The catalyst lifecycle typically spans 10-15 regeneration cycles before significant activity loss occurs, making this approach economically attractive for industrial applications. Process economics improve further through the elimination of acidic wastewater treatment and the reduction in raw material costs associated with catalyst replacement [1].

Laboratory-Scale Preparation Techniques

Starting Materials Selection

Laboratory synthesis of 2-tert-butyl-4-hydroxyanisole requires careful selection of starting materials to ensure high purity and optimal reaction performance. The primary substrate, 4-methoxyphenol, must meet stringent purity specifications, typically exceeding 98.5% as determined by high-performance liquid chromatography [15] [16].

Substrate Purity Requirements

Commercial 4-methoxyphenol often contains trace impurities including hydroquinone, 3-tert-butyl-4-methoxyphenol, and various phenolic compounds that can interfere with the alkylation reaction or contaminate the final product [15]. Laboratory-grade material should contain less than 0.2% hydroquinone and less than 0.5% of any other individual impurity to ensure reliable synthetic outcomes.

The alkylating agent selection significantly impacts reaction efficiency and product distribution. Methyl tert-butyl ether provides excellent results for solid-liquid phase reactions, while isobutylene or tert-butyl alcohol serve as effective alternatives under specific conditions [1] [17]. The choice depends on the catalytic system employed and desired reaction temperature range.

Solvent System Considerations

Laboratory preparations commonly employ cyclohexane as the reaction medium due to its chemical inertness and appropriate boiling point for temperature-controlled reactions [1]. Alternative solvents include heptane and other non-polar hydrocarbons that do not interfere with the Friedel-Crafts mechanism. Aromatic solvents should be avoided as they can compete for catalyst sites and reduce reaction efficiency.

For specialized applications requiring enhanced solubility, mixed solvent systems incorporating small amounts of polar aprotic solvents have been investigated. However, these modifications require careful optimization to prevent catalyst deactivation or unwanted side reactions [12].

Reaction Conditions and Parameters

Laboratory-scale synthesis demands precise control of reaction parameters to achieve reproducible results and optimal product yields. Temperature control represents the most critical parameter, with small variations significantly affecting both conversion and selectivity [1].

Temperature and Time Optimization

The optimal temperature range for laboratory synthesis spans 140-180°C, with 160°C providing an excellent balance between reaction rate and selectivity [1]. Lower temperatures (80-120°C) result in reduced conversion rates but may enhance selectivity for specific isomers. Reaction times typically range from 30 minutes to 3 hours, depending on the desired conversion level and catalyst activity.

Time-course studies demonstrate that initial reaction rates are highest during the first 30-60 minutes, with diminishing returns observed beyond 120 minutes under standard conditions [1]. Extended reaction times may lead to catalyst deactivation or undesired side product formation.

Pressure and Atmosphere Control

Laboratory reactions typically operate under inert atmosphere protection using nitrogen or argon gas. Initial pressure settings of 0.1-0.5 MPa provide adequate protection while allowing for thermal expansion during heating [1]. Higher pressures may be employed to increase substrate solubility or suppress unwanted volatilization of reaction components.

Atmospheric oxygen must be rigorously excluded to prevent oxidative degradation of both the phenolic substrate and the desired product. Vacuum-nitrogen cycling before reaction initiation ensures complete oxygen removal from the reaction system [1].

Catalytic Loading and Distribution

The catalyst-to-substrate ratio requires careful optimization for laboratory-scale preparations. Weight ratios of 1:(5-15) typically provide good conversion while minimizing catalyst usage [1]. Higher catalyst loadings may accelerate the reaction but can complicate product purification and increase costs.

Proper catalyst distribution within the reaction mixture ensures uniform reactant access to active sites. Pre-mixing the catalyst with solvent before substrate addition helps achieve homogeneous distribution and consistent reaction kinetics [1].

Purification Methods

Laboratory-scale purification of 2-tert-butyl-4-hydroxyanisole requires specialized techniques to separate the desired isomer from its structural analogues and remove catalyst residues. The similar physical properties of the 2- and 3-isomers present particular challenges for efficient separation [18] [19].

Chromatographic Separation Techniques

High-performance liquid chromatography represents the most effective method for isomer separation in laboratory settings. Reverse-phase columns with acetonitrile-water mobile phases provide excellent resolution between the 2- and 3-isomers of tert-butyl-4-hydroxyanisole [19] [20]. Optimized separation conditions employ gradients with carefully controlled pH to enhance peak resolution.

Gas chromatography offers an alternative approach for both analytical and preparative applications. Capillary columns with appropriate stationary phases can achieve baseline separation of isomers while providing quantitative analysis capabilities [18]. Temperature programming and carrier gas optimization enhance separation efficiency and reduce analysis time.

Crystallization and Recrystallization

Traditional crystallization methods provide cost-effective purification for larger laboratory quantities. The 2-isomer exhibits different solubility characteristics compared to the 3-isomer, enabling selective crystallization from appropriate solvent systems [21]. Methanol, ethanol, and mixed alcohol-water systems have been successfully employed for isomer purification.

Recrystallization protocols typically involve dissolution in hot solvent followed by controlled cooling to promote selective crystallization. Multiple recrystallization cycles may be necessary to achieve high purity levels, particularly when starting from crude reaction mixtures containing both isomers [16].

Catalyst Removal and Product Isolation

Heterogeneous catalysts require complete removal to prevent contamination of the final product. Filtration through appropriate media effectively removes solid catalysts, while subsequent washing with clean solvent ensures quantitative recovery [1]. Care must be taken to prevent catalyst particle carryover that could compromise product purity.

Solvent removal typically employs rotary evaporation under reduced pressure to prevent thermal decomposition of the product. Final traces of solvent can be removed through vacuum drying or freeze-drying techniques, depending on the thermal stability requirements [22].

Recent Innovations in Synthetic Pathways

Green Chemistry Approaches

Contemporary research in 2-tert-butyl-4-hydroxyanisole synthesis emphasizes environmentally sustainable methodologies that minimize waste generation and eliminate hazardous chemicals. Green chemistry principles drive the development of novel catalytic systems and reaction protocols that address traditional environmental concerns [23] [24].

Catalyst-Free Methodologies

Recent investigations have explored catalyst-free synthetic approaches that eliminate the need for traditional acid catalysts. Multicomponent reaction strategies utilizing environmentally benign conditions demonstrate potential for antioxidant synthesis under mild conditions [12]. These approaches employ water-alcohol solvent systems at room temperature, significantly reducing energy requirements and environmental impact.

The development of additive-free reaction protocols represents a significant advancement in green synthesis. These methodologies achieve excellent yields while maintaining high atom economy and low environmental factor values [12]. The elimination of metal catalysts and strong acids reduces both raw material costs and waste treatment requirements.

Aqueous and Bio-Based Solvent Systems

Water-based reaction systems offer substantial environmental advantages over traditional organic solvents. Recent studies demonstrate successful synthesis using aqueous ethanol mixtures (1:1 volume ratio) that provide optimal reaction conditions while maintaining environmental compatibility [12]. These systems enable product isolation through simple crystallization, eliminating the need for extensive solvent extraction procedures.

Bio-based solvents derived from renewable feedstocks present attractive alternatives to petroleum-derived reaction media. These solvents demonstrate comparable reaction performance while offering improved biodegradability and reduced environmental persistence [25] [26].

Waste Minimization Strategies

Modern synthetic approaches prioritize waste minimization through improved reaction efficiency and simplified purification protocols. Ion-exchange resin catalysts enable waste-free processes where the only byproduct, water, can be converted to useful solvent through acetic anhydride addition [24]. This approach eliminates traditional acidic wastewater streams and enables direct catalyst recycling.

Process intensification techniques, including microreactor technology and continuous flow systems, reduce waste generation while improving reaction control and product quality. These approaches enable precise temperature and residence time control, leading to enhanced selectivity and reduced byproduct formation [20] [27].

Reaction Yield Optimization

Advanced optimization strategies focus on maximizing product yields while maintaining high selectivity for the desired 2-isomer. These approaches combine computational modeling with experimental design to identify optimal reaction conditions [28] [29].

Response Surface Methodology

Statistical experimental design using response surface methodology enables systematic optimization of multiple reaction parameters simultaneously. Five-level, four-factor central composite rotatable designs effectively evaluate the interactions between temperature, time, catalyst loading, and substrate ratios [28]. This approach identifies optimal conditions that maximize yield while minimizing resource consumption.

The implementation of response surface methodology has identified optimal synthesis conditions achieving 95.9% molar conversion under carefully controlled parameters [28]. Temperature, reaction time, and catalyst amount emerge as the most significant variables affecting conversion rates and product selectivity.

Kinetic Modeling and Process Control

Advanced kinetic modeling provides insights into reaction mechanisms and enables predictive optimization of synthetic conditions. Computational studies reveal that reaction temperature has the most significant impact on both conversion rate and isomer distribution [1]. These models enable real-time process control and adaptive optimization during synthesis.

Machine learning approaches increasingly contribute to reaction optimization through the analysis of large experimental datasets. These methods identify complex parameter interactions that traditional approaches might overlook, leading to improved yields and process efficiency [11] [12].

Catalytic Activity Enhancement

Recent research focuses on enhancing catalytic activity through modified preparation methods and structural optimization. Copper-loaded SBA-15 catalysts demonstrate exceptional performance in related alkylation reactions, achieving 85.5% yield with excellent selectivity [30]. These systems maintain activity over multiple reaction cycles, providing economic advantages for scaled synthesis.

Metal-organic frameworks and covalent organic frameworks represent emerging catalyst platforms that offer unprecedented control over active site environment and substrate selectivity [31]. These materials enable fine-tuning of catalytic properties through structural design, potentially achieving superior performance compared to traditional catalysts.

Catalyst Recycling and Reuse

Sustainable synthesis requires robust catalyst recycling protocols that maintain high activity over multiple reaction cycles. Modern approaches emphasize both physical and chemical regeneration methods that restore catalyst performance while minimizing material losses [24] [25].

Physical Regeneration Methods

Simple filtration and washing protocols provide effective catalyst recovery for many heterogeneous systems. Ion-exchange sulfonic acid resin catalysts can be directly reused at least ten times without significant activity loss through filtration and solvent washing [24]. This approach eliminates the need for thermal regeneration and reduces processing costs.

Solvent selection for catalyst washing significantly impacts regeneration efficiency. Acetone and other polar organic solvents effectively remove adsorbed organic materials while preserving catalyst structure and activity [1]. Sequential washing with different solvents may be necessary to achieve complete regeneration for complex reaction mixtures.

Thermal Regeneration Protocols

Thermal treatment provides comprehensive catalyst regeneration through the removal of carbonaceous deposits and restoration of active site accessibility. Zeolite Y molecular sieves maintain excellent performance after regeneration at 500°C for 4 hours in air atmosphere [1]. This treatment restores 82-85% of initial activity while removing accumulated organic contaminants.

Optimized thermal protocols balance regeneration effectiveness with catalyst stability. Lower temperature treatments (300-400°C) may provide adequate regeneration for moderately deactivated catalysts while preserving structural integrity over extended cycling [11] [14].

Advanced Regeneration Techniques

Chemical regeneration using oxidizing agents offers an alternative to thermal treatment for catalyst restoration. Hydrogen peroxide and other mild oxidants can remove organic deposits without subjecting the catalyst to high temperatures that might cause structural damage [23]. These methods are particularly valuable for thermally sensitive catalyst systems.

Supercritical fluid regeneration represents an emerging technology for catalyst restoration. Supercritical carbon dioxide effectively removes organic contaminants while operating under mild conditions that preserve catalyst structure. This approach offers environmental advantages and excellent penetration into catalyst pores [25] [26].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Calcium ionophore-induced egg activation and apoptosis are associated with the generation of intracellular hydrogen peroxide

S K Chaube, Sabana Khatun, S K Misra, T G ShrivastavPMID: 18344115 DOI: 10.1080/10715760701868352

Abstract

The present study was designed to investigate whether calcium ionophore-induced activation and apoptosis are associated with the generation of hydrogen peroxide (H(2)O(2)) in rat eggs cultured in vitro. Culture of metaphase-II (M-II) arrested eggs in Ca(2+)/Mg(2+)-deficient medium did not induce egg activation, while a second polar body was observed in 20% of eggs when cultured in Ca(2+)/Mg(2+)-supplemented medium. In Ca(2+)/Mg(2+)-deficient medium, lower concentrations of calcium ionophore (0.2,0.4 and 0.8 microm) not only induced egg activation in a dose-dependent manner but also generation of intracellular H(2)O(2) (84.40+/-0.50 ng/egg) when compared to control eggs (80.46+/-1.34 ng/egg). The higher concentration of calcium ionophore (1.6 microm) induced apoptosis and pronounced generation of intracellular H(2)O(2) (92.43+/-0.93 ng/egg) in treated eggs. Conversely, cell-permeant antioxidant such as 2(3)-tert-butyl-4-hydroxyanisole (BHA) reduced intracellular H(2)O(2) level (81.20+/-1.42 ng/egg) and protected against calcium ionophore-induced morphological changes characteristics of egg activation and apoptosis. These results clearly suggest that calcium ionophore-induced activation and apoptosis are associated with the generation of intracellular H(2)O(2) in rat eggs.Butylated hydroxyanisole isomers induce distinct adipogenesis in 3T3-L1 cells

Zhendong Sun, Xiaoxi Yang, Qian S Liu, Chuanhai Li, Qunfang Zhou, Heidelore Fiedler, Chunyang Liao, Jianqing Zhang, Guibin JiangPMID: 31238218 DOI: 10.1016/j.jhazmat.2019.120794

Abstract

Butylated hydroxyanisole (BHA) isomers, as the widely used anthropogenic antioxidants in food, have been revealed to induce endocrine disrupting effects, while the mechanism how BHA isomers regulate the lipogenic differentiation remains to be elucidated. Using 3T3-L1 differentiation model, the effects of BHA isomers, including 2-tert-butyl-4-hydroxyanisole (2-BHA), 3-tert-butyl-4-hydroxyanisole (3-BHA) and their mixture (BHA), on adipogenesis were tested. The results showed that 3-BHA and BHA promoted adipocyte differentiation and enhanced the cellular lipid accumulation through the regulation of the transcriptional and protein levels of the adipogenetic biomarkers, while 2-BHA had no effect. The effective window for 3-BHA induced lipogenesis was the first four days during 3T3-L1 differentiation. BHA isomers showed no binding affinities for peroxisome proliferator activated receptor γ (PPARγ). Instead, the upstream of PPARγ signaling pathway, i.e. the phosphorylation of cAMP-response element binding protein (CREB), upregulation of CAAT/enhancer-binding proteins β (C/EBPβ) and elevated cell proliferation during postconfluent mitosis stage were induced by 3-BHA exposure. Altogether, this study revealed the adipogenic effect of 3-BHA through interference with the upstream events of the PPARγ signaling pathway. The authorized usage of BHA as food additives and its occurrence in human sera can potentially contribute to the incidence of obesity, which is of high concern.Chemical inducers of rodent glutathione s-transferases down-regulate human GSTA1 transcription through a mechanism involving variant hepatic nuclear factor 1-C

Laura Romero, Lorraine Ng, Gordon M KirbyPMID: 16608922 DOI: 10.1124/mol.105.018622

Abstract

The regulation of human GSTA1 by chemical inducers of rodent glutathione S-transferases (GSTs) and the regulatory role of hepatic nuclear factor (HNF) 1 was investigated in Caco-2 cells. Treatment of preconfluent and confluent cells with 12-O-tetra-decanoyl phorbol-13-acetate (TPA), 3-methylcholanthrene (3-MC), 2-tert-butyl-4-hydroxy-anisol (BHA), and phenobarbital (PB) reduced GSTA1 mRNA levels in preconfluent and confluent cells. Constitutive levels of GSTA1 and HNF1alpha mRNA were elevated 6.25- and 50-fold, respectively, in postconfluent cells compared with preconfluent cells. Overexpression of HNF1alpha in cells transfected with a GSTA1 promoter-luciferase construct (pGSTA1-1591-luc) resulted in dose-related increases in reporter activity not observed when an HNF1 response element (HRE) in the proximal promoter was mutated (pGSTA1-DeltaHNF1-luc). TPA, 3-MC, BHA, and PB reduced HNF1alpha mRNA levels in preconfluent and confluent cells and caused marked reductions in luciferase activity in pGSTA1-1591-luc transfectants. Transcriptional repression was abrogated with pGSTA1-DeltaHNF1-luc and with truncated constructs that eliminated a functional HRE. Moreover, cotransfection of pHNF1alpha with pGSTA1-1591-luc partially prevented the reduction in luciferase activity by rodent GST inducers. Immunoblot analysis of DNA binding studies indicate that variant (v)HNF1-C binding to HRE is increased in preconfluent cells treated with 3-MC, BHA, and PB. In addition, overexpression of vHNF1-C repressed GSTA1 transcriptional activity in luciferase reporter assays. Finally, treatment with 3-MC, BHA, and PB increased vHNF1-C mRNA levels in preconfluent cells. These data demonstrate that repression of human GSTA1 transcription by chemical inducers of rodent GSTs occurs, in part, through a mechanism involving the repressive action of vHNF1-C.p38 mitogen-activated protein kinase negatively regulates the induction of phase II drug-metabolizing enzymes that detoxify carcinogens

R Yu, S Mandlekar, W Lei, W E Fahl, T H Tan, A N KongPMID: 10644681 DOI: 10.1074/jbc.275.4.2322

Abstract

Phase II drug-metabolizing enzymes, such as glutathione S-transferase and quinone reductase, play an important role in the detoxification of chemical carcinogens. The induction of these detoxifying enzymes by a variety of agents occurs at the transcriptional level and is regulated by a cis-acting element, called the antioxidant response element (ARE) or electrophile-response element. In this study, we identified a signaling kinase pathway that negatively regulates ARE-mediated gene expression. Treatment of human hepatoma HepG2 and murine hepatoma Hepa1c1c7 cells with tert-butylhydroquinone (tBHQ) stimulated the activity of p38, a member of mitogen-activated protein kinase family. Inhibition of p38 activation by its inhibitor, SB203580, enhanced the induction of quinone reductase activity and the activation of ARE reporter gene by tBHQ. In contrast, SB202474, a negative analog of SB203580, had little effect. Consistent with this result, interfering with the p38 kinase pathway by overexpression of a dominant-negative mutant of p38 or MKK3, an immediate upstream regulator of p38, potentiated the activation of the ARE reporter gene by tBHQ, whereas the wild types of p38 and MKK3 diminished such activation. In addition, inhibition of p38 activity augmented the induction of ARE reporter gene activity by tert-butylhydroxyanisole, sulforaphane, and beta-naphthoflavone. Thus, p38 kinase pathway functions as a negative regulator in the ARE-mediated induction of phase II detoxifying enzymes.Enhancement of the efficiency of photodynamic therapy of tumours by t-butyl-4-hydroxyanisole

I Shevchuk, V Chekulayev, L ChekulayevaPMID: 9868804 DOI: 10.1016/s1011-1344(98)00172-9

Abstract

The effects of photodynamic therapy (PDT) alone and in combination with 3(2)-t-butyl-4-hydroxyanisole (BHA) on Ehrlich ascites carcinoma (EAC) cells have been investigated. BHA, a widely used food antioxidant, administered to the cells prior to light exposure is found to cause concentration-dependent alterations of the haematoporphyrin derivative (HpD)-based PDT. BHA (0.15 mM) causes a small (about 10%) inhibition in the rate of HpD-photosensitized injury of EAC cells. In contrast, upon increasing the concentration of BHA from 0.15 to 0.5 mM, a 1.3-fold enhancement in HpD-PDT efficiency is achieved. The cytotoxic effect on the cells treated with HpD-PDT and a higher concentration of BHA (0.5 mM) is additive. When BHA (0.5 mM) is given immediately after HpD-PDT, the combination is found to be three to four times more effective than when BHA is added to EAC cells before phototherapy. In this treatment regimen BHA acts synergistically with HpD-PDT. Such a difference in the action of BHA on the efficiency of HpD-PDT might be explained by the ability of BHA to inhibit the HpD-photosensitized destruction of some biomolecules. An enhancing action of BHA on the intensity of HpD-photosensitized death of tumour cells is also observed in vivo. Even a single dose of BHA (0.6 mM kg-1, 15 min after irradiation) causes (in an additive manner) an approximately two-fold increase in the efficiency of HpD-PDT of mice bearing Ehrlich ascites tumour (intraperitoneal transplantation). The results obtained indicate that the potentiating effect of BHA on the HpD-PDT could be caused by the impairment of the mitochondrial respiration, since there is a good correspondence between the concentration of BHA that increases the efficiency of PDT and the concentration that inhibits the oxygen consumption and dehydrogenase activity of EAC cells. The influence of BHA on the efficiency of PDT does not depend on the nature of the photosensitizer used; the effects with chlorin-e6 trimethyl ester are similar to that seen for HpD.The redox-sensitive human antioxidant responsive element induces gene expression under low oxygen conditions

N S Waleh, J Calaoagan, B J Murphy, A M Knapp, R M Sutherland, K R LaderoutePMID: 9744525 DOI: 10.1093/carcin/19.8.1333

Abstract

Transient transfection studies of human HepG2 and mouse Hepa hepatocarcinoma cells with a reporter gene construct regulated by a human antioxidant responsive element (ARE) from the NQO1 gene demonstrated that the element is responsive to low oxygen conditions. The antioxidant N-acetyl L-cysteine (NAC) strongly inhibited basal aerobic reporter gene activity in HepG2 cells without obviously affecting the hypoxic induction, as is consistent with ARE sensitivity to oxidative stress in aerobic cultures. Electrophoretic mobility shift (EMS) assays of nuclear extracts of HepG2 and Hepa cells lysed under aerobic or hypoxic conditions or after exposure to the phenolic compound 3-(2)-tert-butyl-4-hydroxyanisole (BHA), showed specific and constitutive protein binding to the ARE under all of these conditions. Taken together, these findings show that the ARE can mediate gene expression in response to low oxygen conditions. Co-ordinately regulated expression of ARE-dependent genes, such as phase II detoxification enzymes, may be an important phenotype of solid tumors containing significant regions of pathophysiological hypoxia.Antioxidant properties of melatonin: a pulse radiolysis study

H S Mahal, H S Sharma, T MukherjeePMID: 10218644 DOI: 10.1016/s0891-5849(98)00226-3

Abstract

Various one-electron oxidants such as OH*, tert-BuO*, CCl3OO*, Br2*- and N3*, generated pulse radiolytically in aqueous solutions at pH 7, were scavenged by melatonin to form two main absorption bands with lambda(max) = 335 nm and 500 nm. The assignment of the spectra and determination of extinction coefficients of the transients have been reported. Rate constants for the formation of these species ranged from 0.6-12.5x10(9) dm3 mol(-1) s(-1). These transients decayed by second order, as observed in the case of Br2*- and N3* radical reactions. Both the NO2* and NO* radicals react with the substrate with k = 0.37x10(7) and 3x10(7) dm3 mol(-1) s(-1), respectively. At pH approximately 2.5, the protonated form of the transient is formed due to the reaction of Br2*- radical with melatonin, pKa ( MelH* <=> Mel* + H+) = 4.7+/-0.1. Reduction potential of the couple (Mel*/MelH), determined both by cyclic voltammetric and pulse-radiolytic techniques, gave a value E(1)7 = 0.95+/-0.02 V vs. NHE. Repair of guanosine radical and regeneration of melatonin radicals by ascorbate and urate ions at pH 7 have been reported. Reactions of the reducing radicals e(aq)- and H* atoms with melatonin have been shown to occur at near diffusion rates.In vivo depigmentation by hydroxybenzene derivatives

J M Menter, A A Etemadi, W Chapman, T D Hollins, I WillisPMID: 8161883 DOI: 10.1097/00008390-199311000-00007

Abstract

Certain mono- and dihydroxybenzene derivatives are selectively cytotoxic for melanocytes in vivo, and can cause depigmentation of skin and hair. We produced selective melanocytotoxicity/hair depigmentation in C57Bl mice by injection of 0.032-1.0% p-t-butylcatechol (tBC) or p-hydroxyanisole (MMEH) in physiological saline. No depigmentation occurred on injection of 3,4-dihydroxyphenylalanine (DOPA) or 3,4-dihydroxyphenylacetic acid (DOPAC). Light- and electron-microscopic examination of biopsy specimens taken from depigmented areas indicates selective melanocyte damage as early as 2 h post-injection. Melanocytes from anagen hair are most susceptible to depigmentation. All four compounds are substrates for tyrosinase, but only tBC and MMEH generate their respective isolable 1,2-benzoquinones, tBCQ and MMEHQ. These caused depigmentation in C57Bl mice to a comparable degree to the parent compounds. DOPA- and DOPAC-quinones (DOPAQ and DOPACQ) are not spectroscopically detectable in solution, suggesting extremely low steady-state levels of these compounds. The net observed rate of reaction of the respective 1,2-quinone with 300 microM bovine serum albumin (BSA) in vitro varies widely, with tBCQ >> MMEHQ = DOPACQ >> DOPAQ. The results are consistent with a mechanism involving attack of -SH on melanosomal proteins and/or enzymes by tyrosinase-generated 1,2-quinones. This mechanism evidently differs from that involved in in vitro hydroxybenzene melanocytotoxicity of melanoma cells, in which active oxygen intermediates generated by hydroxybenzene autoxidation play a significant role. The most reliable prognosticator of in vivo depigmentation appears to be the ability of the depigmenter to form a spectroscopically stable 1,2-quinone which is capable of reacting with protein -SH.Metabolism of 2- and 3-tert-butyl-4-hydroxyanisole (2- and 3-BHA) in the rat (I): Excretion of BHA in urine, feces and expired air and distribution of BHA in the main organs

M Hirose, A Hagiwara, K Inoue, T Sakata, N Ito, H Kaneko, A Yoshitake, J MiyamotoPMID: 3810657 DOI: 10.1016/0300-483x(87)90004-7

Abstract

The mechanism of the carcinogenic or toxic action of BHA on rat forestomach was examined by studies on the excretion and tissue distribution of radioactivity in F344 male rats given tert-butyl- or methoxy-labelled 3-BHA orally. Within 2 days after a single oral dose of labelled BHA at 1 g/kg body wt, 87-96% of the 14C was excreted, mainly in the urine with smaller amounts in the feces and expired air. More 14C was found in the tissues of rats given the methoxy-labelled compounds. The distributions of 14C in the forestomach and the glandular stomach were similar. At 168 h after treatment, more 14C was found in the forestomach of rats given 2-BHA than in that of rats given 3-BHA. These results indicate that excretion of BHA is rapid, that 4-O-methyl demethylation may take place readily and that demethylated methyl group may become distributed non-specifically in tissues. The carcinogenic or toxic action of BHA on the forestomach does not seem to be due accumulation of BHA in the forestomach.In vitro screening of carcinogenesis inhibitors acting by inhibition of microsomal polycyclic aromatic hydrocarbon activation

C Safirman, G Stoica, F Lupu, N Voiculetz, I Niculescu-DuvazPMID: 3614462 DOI: